

Application Note & Standard Operating Procedure: Angophorol Isolation

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Compound of Interest

Compound Name: Angophorol

Cat. No.: B1149788

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angophorol is a C-glucosyl-flavanone, a class of flavonoids characterized by a C-C bond between the flavonoid skeleton and a glucose moiety. This structural feature often confers increased stability and distinct biological activities compared to their O-glycoside counterparts. While specific research on **angophorol** is limited, related flavone C-glycosides have demonstrated a range of promising pharmacological effects, including anti-inflammatory and antioxidant properties.[1][2] This document provides a standard operating procedure for the isolation of **angophorol** from its natural source, *Angophora costata*, and outlines its potential biological activities based on the current understanding of its compound class.

Angophora costata, commonly known as the Sydney Red Gum or Smooth-barked Apple, is a tree native to eastern Australia.[3][4] Its leaves have been identified as a source of bioactive compounds, including costatamins A-C, which have shown anti-inflammatory effects.[5] This suggests that the leaves of *A. costata* are a promising starting material for the isolation of **angophorol**.

Chemical Properties of **Angophorol**:

Property	Value
Molecular Formula	C ₁₈ H ₁₈ O ₅
Molecular Weight	314.33 g/mol
Class	C-glucosyl-flavanone
IUPAC Name	(2S)-2-(4-hydroxyphenyl)-5,7-dihydroxy-8-(β-D-glucopyranosyl)chroman-4-one
Appearance	Expected to be a powder
Solubility	Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO

Experimental Protocols

Plant Material Collection and Preparation

- **Collection:** Collect fresh leaves from healthy *Angophora costata* trees.
- **Authentication:** A botanist should formally identify the plant material. A voucher specimen should be deposited in a herbarium for future reference.
- **Washing and Drying:** Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in the shade at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
- **Grinding:** Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Angophorol

This protocol describes a maceration-based extraction method.

- **Maceration:**
 - Weigh 100 g of the powdered leaf material.

- Place the powder in a large Erlenmeyer flask.
- Add 1 L of 80% methanol (methanol:water, 80:20 v/v).
- Seal the flask and place it on an orbital shaker at room temperature for 48 hours.
- Filtration and Concentration:
 - After 48 hours, filter the mixture through Whatman No. 1 filter paper.
 - Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in 200 mL of distilled water.
 - Perform successive liquid-liquid partitioning with solvents of increasing polarity:
 - n-hexane (3 x 200 mL)
 - Dichloromethane (3 x 200 mL)
 - Ethyl acetate (3 x 200 mL)
 - Collect each fraction and evaporate the solvent to dryness. **Angophorol**, being a polar compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification of Angophorol

This section outlines a multi-step chromatographic procedure for the isolation of **angophorol** from the enriched fraction.

Step 1: Column Chromatography (CC)

- Stationary Phase: Silica gel (60-120 mesh).
- Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

- **Sample Loading:** Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
 - n-Hexane:Ethyl Acetate (90:10, 80:20, 70:30, 50:50, 20:80, 0:100 v/v)
 - Ethyl Acetate:Methanol (95:5, 90:10, 80:20, 50:50 v/v)
- **Fraction Collection:** Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- **TLC Analysis:** Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
- **Pooling of Fractions:** Combine the fractions that show a similar TLC profile and are suspected to contain **angophorol**.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

- **System:** A preparative HPLC system equipped with a UV-Vis detector.
- **Column:** A C18 reversed-phase column is recommended.
- **Mobile Phase:** A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient could be:
 - 0-5 min: 10% Acetonitrile
 - 5-35 min: 10-50% Acetonitrile
 - 35-40 min: 50-90% Acetonitrile

- 40-45 min: 90% Acetonitrile
- 45-50 min: 10% Acetonitrile
- Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
- Detection: Monitor the elution at a wavelength of approximately 280 nm.
- Fraction Collection: Collect the peaks corresponding to the retention time of **angophorol**.
- Purity Analysis: Assess the purity of the isolated compound using analytical HPLC. The structure can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

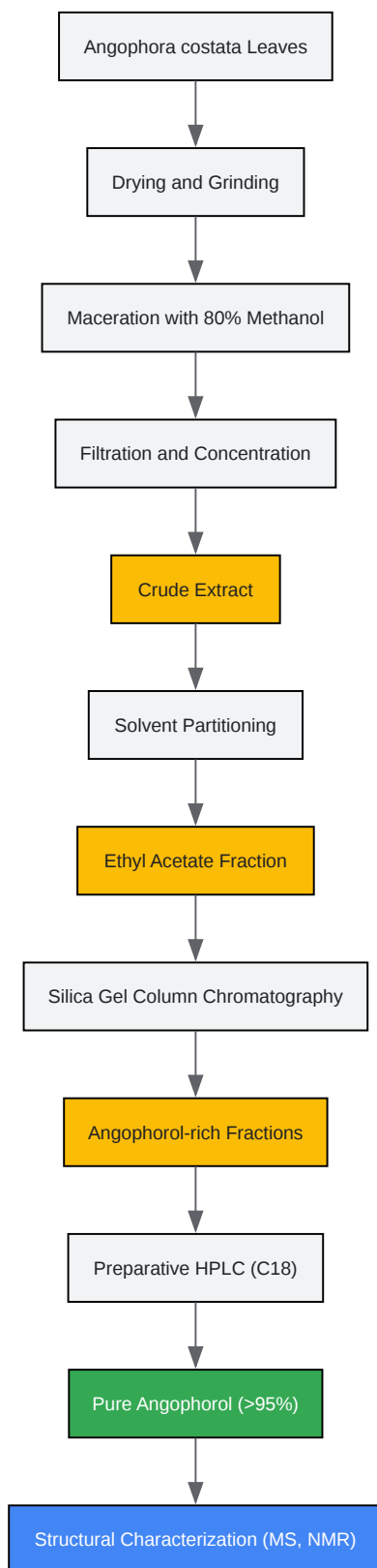
Data Presentation

Table 1: Summary of a Hypothetical Isolation Yield of **Angophorol** from *Angophora costata* Leaves

Step	Input Mass (g)	Output Mass (g)	Yield (%)	Purity (%)
Crude Methanolic Extract	100	15.0	15.0	-
Ethyl Acetate Fraction	15.0	4.5	30.0 (from crude)	-
Column Chromatography Fraction	4.5	0.5	11.1 (from EtOAc)	~70
Preparative HPLC	0.5	0.05	10.0 (from CC)	>95

Mandatory Visualizations

Experimental Workflow

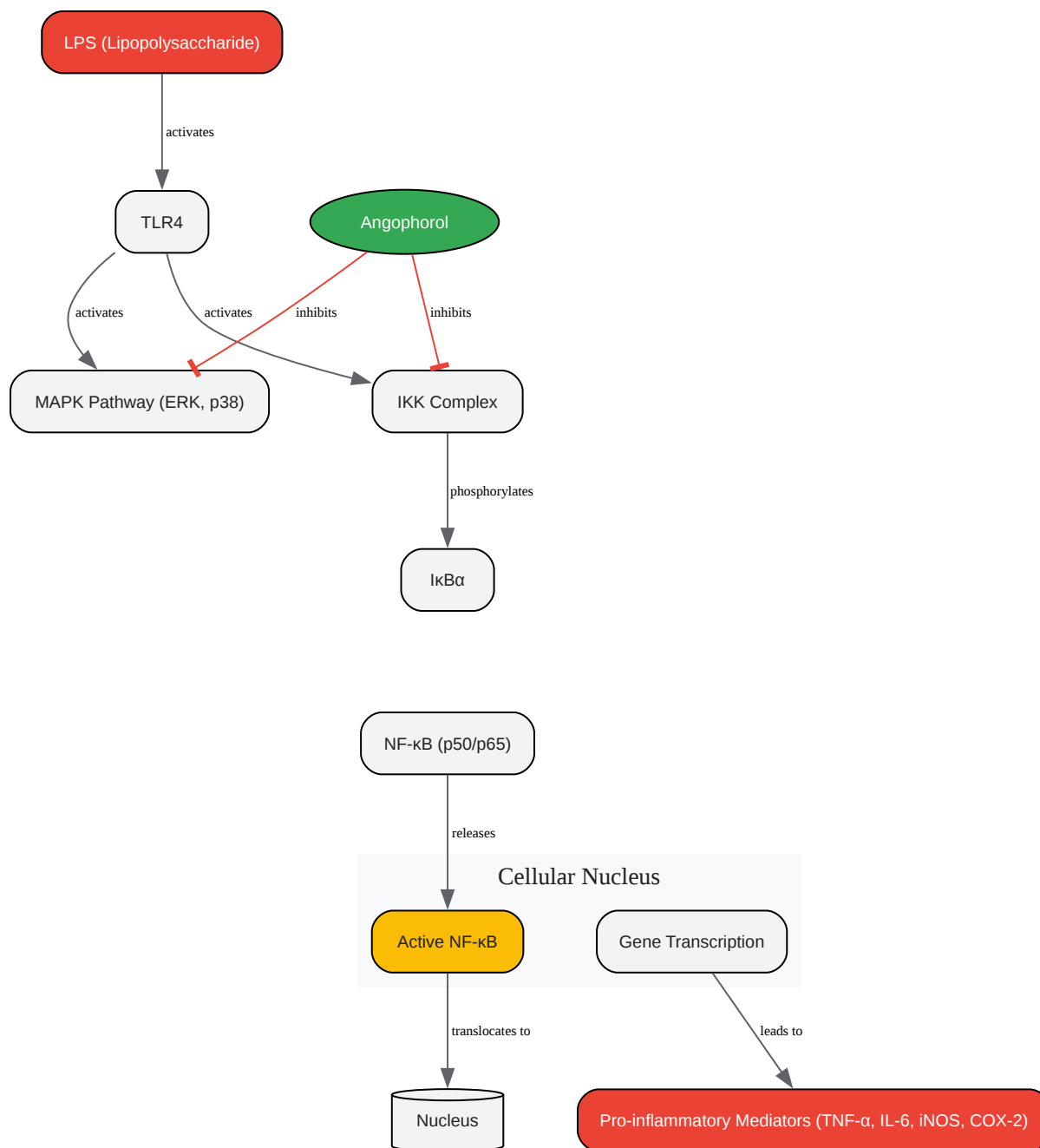


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Caption: Workflow for the isolation and purification of **angophorol**.

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of flavone C-glycosides, **angophorol** is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways.^{[6][7][8]}



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Caption: Proposed anti-inflammatory mechanism of **angophorol**.

Application Notes

- **Potential Anti-inflammatory Agent:** Flavone C-glycosides have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][7] This is often achieved through the downregulation of the NF- κ B and MAPK signaling pathways.[6][8] Therefore, isolated **angophorol** could be a valuable candidate for in vitro and in vivo studies of inflammatory diseases.
- **Antioxidant Properties:** Flavonoids are well-known for their antioxidant activities. The structural features of flavone C-glycosides, such as the number and position of hydroxyl groups, contribute to their ability to scavenge free radicals.[2] **Angophorol**'s potential antioxidant activity could be investigated using assays such as DPPH and ABTS radical scavenging.
- **Drug Development Lead:** The unique C-glycosyl moiety of **angophorol** may enhance its stability and bioavailability compared to O-glycosylated flavonoids, making it an interesting scaffold for medicinal chemistry and drug development efforts.
- **Further Research:** The protocols provided here offer a starting point for the isolation of **angophorol**. Further optimization of extraction and purification conditions may be necessary to maximize yield and purity. The biological activities of **angophorol** remain largely unexplored, and further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

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